5-chloro-3-(2,4-dichlorophenyl)-1-methylpyrazole
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Overview
Description
5-chloro-3-(2,4-dichlorophenyl)-1-methylpyrazole is a chemical compound known for its unique structure and properties It is a member of the pyrazole family, which is characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(2,4-dichlorophenyl)-1-methylpyrazole typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(2,4-dichlorophenyl)-1-methylpyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding pyrazoline derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-chloro-3-(2,4-dichlorophenyl)-1-methylpyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-3-(2,4-dichlorophenyl)-1-methylpyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-(2,4-dichlorophenyl)benzoic acid: Shares a similar chlorinated phenyl group but differs in its overall structure and properties.
2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a pyrazole ring, leading to different chemical behavior and applications.
Uniqueness
5-chloro-3-(2,4-dichlorophenyl)-1-methylpyrazole is unique due to its specific arrangement of chlorine atoms and the presence of a pyrazole ring. This structure imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
133112-53-5 |
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Molecular Formula |
C10H7Cl3N2 |
Molecular Weight |
261.5 g/mol |
IUPAC Name |
5-chloro-3-(2,4-dichlorophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H7Cl3N2/c1-15-10(13)5-9(14-15)7-3-2-6(11)4-8(7)12/h2-5H,1H3 |
InChI Key |
JQWXACWUGZWYFE-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)Cl |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)Cl |
Synonyms |
5-CHLORO-3-(2,4-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE |
Origin of Product |
United States |
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